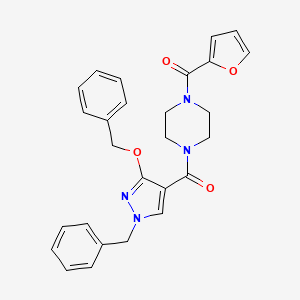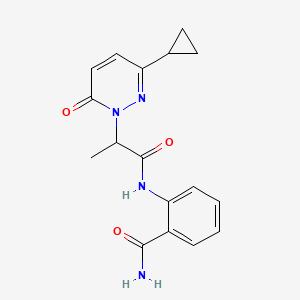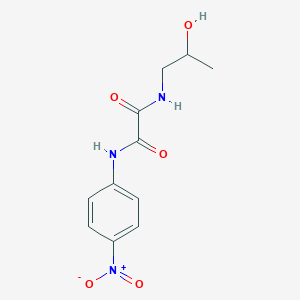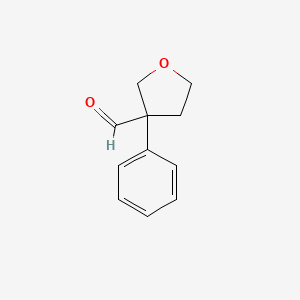![molecular formula C18H19N5O3S2 B2780085 N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 389072-13-3](/img/structure/B2780085.png)
N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of a nitrophenyl group indicates that it has a benzene ring with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and 1,2,4-triazole rings suggests that it likely has a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The nitro group in the nitrophenyl ring is often reactive, and can undergo reactions like reduction . The thiophene and 1,2,4-triazole rings may also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make it more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide and its derivatives are subjects of research due to their intriguing chemical properties and potential applications. The synthesis of related compounds often involves complex reactions and careful analysis to confirm their structures. For instance, Gomha et al. (2017) synthesized a compound by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, confirming the structure through elemental analysis and spectral data (Gomha, Muhammad, & Edrees, 2017).
Antitumor Activities
Some derivatives of this compound have been studied for their antitumor properties. For example, the in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines were determined using the MTT method, showing high potency compared to standard antitumor drugs like Cisplatin (Gomha et al., 2017).
Theoretical Studies and Antileishmanial Activity
Some derivatives have been studied theoretically using methods like Density Functional Theory (DFT) to determine structural and spectroscopic parameters. Süleymanoğlu et al. (2017) conducted such studies on 4-amino-1,2,4-triazole derivatives and tested their antileishmanial activity, finding that some compounds exhibited remarkable activity against Leishmania infantum promastigots (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Antimicrobial Properties
Research has also explored the antimicrobial properties of these compounds. For instance, a study by Reddy et al. (2010) synthesized a new series of triazole thiadiazoles and tested them for in vitro activities against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Aspergillus niger. Some compounds showed marked inhibition of bacterial and fungal growth, nearly equal to the standards (Reddy, Rao, Kumar, & Nagaraj, 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. Compounds with nitro groups can sometimes be explosive, and care should be taken when handling them . Additionally, many organic compounds can be harmful or toxic if ingested or inhaled, and appropriate safety precautions should be taken.
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. If it has biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other complex molecules .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-2-3-10-28-18-21-20-16(12-19-17(24)15-5-4-11-27-15)22(18)13-6-8-14(9-7-13)23(25)26/h4-9,11H,2-3,10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMCRKPRGLZRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)

![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)


![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)
![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

